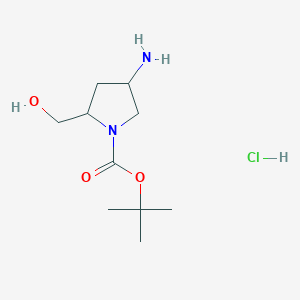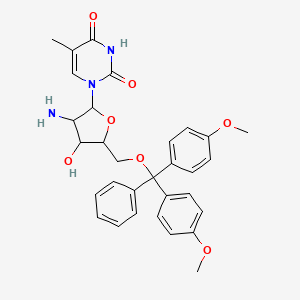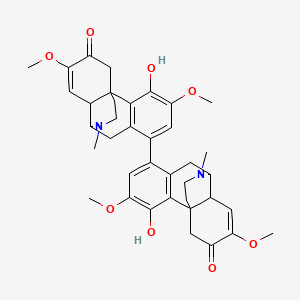
Tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 4-amino-2-(hidroximetil)pirrolidina-1-carboxilato de terc-butilo es un compuesto químico con la fórmula molecular C10H21ClN2O3. Se utiliza comúnmente en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas. El compuesto es conocido por su estabilidad y reactividad, lo que lo convierte en un reactivo valioso en la síntesis orgánica y otros procesos químicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de clorhidrato de 4-amino-2-(hidroximetil)pirrolidina-1-carboxilato de terc-butilo generalmente implica la reacción de 4-amino-2-(hidroximetil)pirrolidina-1-carboxilato de terc-butilo con ácido clorhídrico. La reacción se lleva a cabo bajo condiciones de atmósfera inerte para evitar reacciones secundarias no deseadas. El producto se purifica luego mediante recristalización o cromatografía para obtener un compuesto de alta pureza .
Métodos de producción industrial
En entornos industriales, la producción de clorhidrato de 4-amino-2-(hidroximetil)pirrolidina-1-carboxilato de terc-butilo sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores grandes y sistemas automatizados para garantizar una calidad y un rendimiento constantes. El compuesto se produce en grandes cantidades y se somete a rigurosas medidas de control de calidad para cumplir con los estándares de la industria .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 4-amino-2-(hidroximetil)pirrolidina-1-carboxilato de terc-butilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Se puede reducir para formar aminas u otros productos reducidos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como la azida de sodio. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y presión para garantizar rendimientos óptimos .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir óxidos, mientras que las reacciones de reducción pueden producir aminas. Las reacciones de sustitución pueden dar como resultado una variedad de derivados de pirrolidina sustituidos .
Aplicaciones Científicas De Investigación
El clorhidrato de 4-amino-2-(hidroximetil)pirrolidina-1-carboxilato de terc-butilo se utiliza ampliamente en la investigación científica debido a su versatilidad. Algunas de sus aplicaciones incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se utiliza en el estudio de los mecanismos enzimáticos y las interacciones proteicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor en la síntesis de fármacos.
Industria: El compuesto se utiliza en la producción de diversos productos químicos y materiales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 4-amino-2-(hidroximetil)pirrolidina-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como nucleófilo, participando en diversas reacciones químicas. También puede interactuar con enzimas y proteínas, afectando su actividad y función. Las vías exactas involucradas dependen de la aplicación específica y el contexto de su uso .
Comparación Con Compuestos Similares
El clorhidrato de 4-amino-2-(hidroximetil)pirrolidina-1-carboxilato de terc-butilo es único debido a su estructura química y propiedades específicas. Compuestos similares incluyen:
- (2S,4R)-4-amino-2-(hidroximetil)pirrolidina-1-carboxilato de terc-butilo
- Clorhidrato de (2R,4S)-4-amino-2-(hidroximetil)pirrolidina-1-carboxilato de terc-butilo
- 2-(Hidroximetil)pirrolidina-1-carboxilato de terc-butilo Estos compuestos comparten grupos funcionales similares pero difieren en su estereoquímica y reactividad específica. La combinación única de grupos funcionales en el clorhidrato de 4-amino-2-(hidroximetil)pirrolidina-1-carboxilato de terc-butilo lo hace particularmente valioso en ciertas aplicaciones .
Propiedades
IUPAC Name |
tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLODQXSQDSMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12094343.png)




![7-bromo-2,5-dichloro-1H-benzo[d]imidazole](/img/structure/B12094363.png)



![[3,4-Dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate](/img/structure/B12094393.png)

